molecular formula C9H10BrNO B1330106 N-(4-Bromo-2-methylphenyl)acetamide CAS No. 24106-05-6

N-(4-Bromo-2-methylphenyl)acetamide

Cat. No.: B1330106
CAS No.: 24106-05-6
M. Wt: 228.09 g/mol
InChI Key: IJZSFOIZVXCSFP-UHFFFAOYSA-N
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Description

Overview of Acetanilide (B955) Derivatives in Medicinal Chemistry and Organic Synthesis

Acetanilide, or N-phenylacetamide, is a foundational aromatic compound that has played a significant role in the development of pharmaceuticals and various chemical intermediates. scispace.comeurekaselect.comresearchgate.net Historically, acetanilide was introduced into medicine in 1886 by A. Cahn and P. Hepp as one of the earliest synthetic analgesics and antipyretics, sold under the trade name Antifebrin. scispace.comeurekaselect.comresearchgate.netiscientific.orgwikipedia.org However, its therapeutic use was short-lived due to its toxicity, which prompted the search for safer derivatives. researchgate.netwikipedia.org This led to the development of blockbuster drugs like paracetamol (acetaminophen), which is a metabolite of acetanilide and shares its therapeutic properties with a better safety profile. researchgate.netwikipedia.org

In medicinal chemistry, acetanilide derivatives are a cornerstone for the design and synthesis of new therapeutic agents. researchgate.netiscientific.org The acetanilide scaffold is present in a wide array of compounds that exhibit diverse pharmacological activities. researchgate.netiscientific.org These include antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anticancer, and antimalarial properties. scispace.comeurekaselect.comingentaconnect.com The versatility of the acetanilide structure allows for modifications that can enhance potency and selectivity for various biological targets. ontosight.ai

In the realm of organic synthesis, acetanilide and its derivatives are crucial intermediates and precursors. eurekaselect.comresearchgate.netingentaconnect.com The acetyl group often serves as a protecting group for the amino functionality of aniline (B41778), allowing for selective reactions on the aromatic ring. google.com Furthermore, acetanilides are used in the synthesis of dyes, rubber accelerators, and as stabilizers for cellulose (B213188) ester varnishes. wikipedia.org The synthesis of acetanilides itself is a fundamental reaction, typically achieved through the acetylation of anilines with reagents like acetic anhydride (B1165640) or acetyl chloride. wikipedia.orggoogle.com

Table 1: Pharmacological Activities of Acetanilide Derivatives

Pharmacological Activity Description References
Analgesic & Antipyretic Used to relieve pain and reduce fever. Acetanilide was one of the first compounds identified with these properties. scispace.comeurekaselect.comresearchgate.netingentaconnect.com
Antimicrobial Effective against various bacteria and fungi. eurekaselect.comresearchgate.netiscientific.orgingentaconnect.com
Anti-inflammatory Reduce inflammation, often by inhibiting enzymes like cyclooxygenase (COX). eurekaselect.comresearchgate.netiscientific.orgorientjchem.org
Anticancer Show cytotoxic effects against various cancer cell lines. eurekaselect.comresearchgate.netingentaconnect.com
Anticonvulsant Used in the management of epileptic seizures. scispace.comeurekaselect.comingentaconnect.com
Antimalarial Exhibit activity against the Plasmodium parasite. eurekaselect.comingentaconnect.com

Research Significance of Substituted Phenylacetamides

The research significance of substituted phenylacetamides lies in the ability to fine-tune the chemical and biological properties of the parent molecule through the introduction of various functional groups onto the phenyl ring. researchgate.net These substitutions can profoundly influence the compound's lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets like enzymes and receptors. researchgate.netontosight.ai

For instance, the presence and position of halogen atoms, such as the bromine in N-(4-Bromo-2-methylphenyl)acetamide, can enhance a molecule's ability to engage in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-protein binding. The methyl group, on the other hand, can affect the molecule's conformation and metabolic stability.

Recent research has explored the potential of variously substituted phenylacetamides in several therapeutic areas. Studies on resveratrol (B1683913) derivatives incorporating a phenylacetamide moiety have shown that these compounds can possess antiproliferative effects on cancer cell lines and inhibit inflammatory mediators. mdpi.com Other research has focused on designing phenylacetamide-based compounds as potential antidepressant agents by targeting monoamine oxidase (MAO) enzymes. nih.gov The strategic placement of substituents on the phenyl ring was found to be critical for achieving potent and selective inhibition. nih.gov Furthermore, the incorporation of phenylacetamide moieties into more complex structures has led to the development of potent inhibitors for enzymes like carbonic anhydrase, which are implicated in various diseases. nih.gov

The systematic study of how different substituents on the phenylacetamide scaffold affect biological activity is a key strategy in modern drug discovery and development, allowing researchers to optimize lead compounds for improved efficacy and selectivity. orientjchem.org

Historical Context and Evolution of Research on this compound and Related Structures

The story of this compound is rooted in the late 19th-century discovery of acetanilide's medicinal properties. eurekaselect.comresearchgate.net As mentioned, acetanilide was introduced in 1886 as a fever and pain reducer but was soon found to have significant toxic side effects, most notably methemoglobinemia, which can lead to cyanosis. wikipedia.org This discovery spurred a new direction in medicinal chemistry: the quest for structurally related but less toxic alternatives. wikipedia.org

This led to the synthesis and evaluation of a vast number of acetanilide derivatives. Early efforts focused on simple modifications, leading to the discovery of phenacetin (B1679774) and later, the highly successful paracetamol (acetaminophen), which was identified as the active metabolite of acetanilide in 1948. wikipedia.org

Research into halogenated and alkyl-substituted acetanilides, such as this compound, represents a more modern phase of this evolution. The development of new synthetic methodologies has made it easier to create a diverse library of such compounds. google.com The focus of research has shifted from simple analgesic and antipyretic activity to more complex therapeutic targets. For example, this compound and related structures are now primarily investigated as key intermediates in the synthesis of pharmaceuticals, particularly for their potential in developing anti-inflammatory and anticancer agents.

The specific compound, this compound, is synthesized via the acetylation of 4-bromo-2-methylaniline (B145978). Its well-defined structure, confirmed by techniques like NMR spectroscopy, makes it a reliable building block in multi-step organic synthesis. The evolution of research from the simple, and toxic, acetanilide to complex, multi-substituted derivatives like this compound illustrates the progress in understanding structure-activity relationships and the increasing sophistication of drug design and organic synthesis.

Table 2: Properties of this compound

Property Value Reference
IUPAC Name This compound nih.gov
Molecular Formula C₉H₁₀BrNO nih.gov
Molecular Weight 228.09 g/mol nih.gov
Appearance White solid
Melting Point 153–154 °C
SMILES CC1=C(C=CC(=C1)Br)NC(=O)C nih.gov
InChIKey IJZSFOIZVXCSFP-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)acetamide
Source PubChem
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InChI

InChI=1S/C9H10BrNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZSFOIZVXCSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278532
Record name N-(4-Bromo-2-methylphenyl)acetamide
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Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24106-05-6
Record name N-(4-Bromo-2-methylphenyl)acetamide
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Record name N-(4-Bromo-2-methylphenyl)acetamide
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Record name 24106-05-6
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Record name N-(4-Bromo-2-methylphenyl)acetamide
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Iii. Structural Characterization and Spectroscopic Analysis of N 4 Bromo 2 Methylphenyl Acetamide

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of N-(4-Bromo-2-methylphenyl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solution, the aromatic protons appear in the downfield region, typically between δ 7.1 and 7.6 ppm. chemicalbook.com The methyl protons of the acetamido group (CH₃-C=O) and the methyl group attached to the phenyl ring (Ar-CH₃) are observed as singlets in the upfield region. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) chemicalbook.comChemical Shift (δ) in DMSO-d₆ (ppm) chemicalbook.com
Aromatic-H7.539.31
Aromatic-H7.297.41
Aromatic-H7.277.32
Aromatic-H7.16-
Acetyl CH₃2.1772.061
Aromatic CH₃2.1202.195
Amide NH-9.31

Note: The assignments for the aromatic protons are complex due to their coupling.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent band is expected for the N-H stretching vibration of the secondary amide, typically appearing in the region of 3200-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) gives a strong absorption around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C-Br stretching vibration is found in the fingerprint region at lower wavenumbers. While a specific spectrum for the title compound is mentioned as available, detailed peak data is not provided in the search results. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. Similar to IR, the carbonyl stretch and other characteristic vibrations can be identified. The availability of a Raman spectrum is noted in public databases, though specific peak positions are not detailed in the search results. nih.govspectrabase.com

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 227 and an [M+2]⁺ peak of similar intensity at m/z 229, which is characteristic of a molecule containing one bromine atom. GC-MS data shows a top peak at m/z 185, with other significant peaks at m/z 187 and 106. nih.gov The fragmentation likely involves the loss of the acetyl group (CH₂=C=O, 42 Da) from the molecular ion to give the fragment at m/z 185/187, which corresponds to the 4-bromo-2-methylaniline (B145978) radical cation. Subsequent fragmentation could lead to the peak at m/z 106, possibly through the loss of bromine.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Significance
227/229[C₉H₁₀BrNO]⁺Molecular ion peak
185/187[C₇H₈BrN]⁺Loss of ketene (B1206846) (CH₂=C=O)
106[C₇H₈N]⁺Loss of Bromine from the previous fragment

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic M and M+2 peaks.

X-ray Crystallography and Solid-State Analysis

While a specific crystal structure for this compound was not found in the provided search results, analysis of closely related structures provides significant insight into the expected solid-state conformation and intermolecular interactions.

The crystal structure of a molecule reveals the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For acetanilide (B955) derivatives, the conformation of the acetamido group relative to the phenyl ring is of particular interest. Studies on related compounds such as 2,2,2-Tribromo-N-(2-methylphenyl)acetamide reveal a monoclinic crystal system with the space group P2₁/c. iucr.org In this related structure, the acetamide (B32628) unit is nearly planar. It is expected that this compound would adopt a similar planar conformation for the amide group to maximize π-conjugation. The methyl group at the ortho position may cause some steric hindrance, potentially leading to a slight twist of the phenyl ring relative to the amide plane.

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are anticipated based on its functional groups and the analysis of similar crystal structures.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be N-H···O hydrogen bonding between the amide groups of adjacent molecules. This is a common and strong interaction in acetanilides, often leading to the formation of one-dimensional chains or tapes. iucr.orgnih.gov For instance, in the crystal structure of 2,2,2-Tribromo-N-(2-methylphenyl)acetamide, molecules are packed into columnar chains by intermolecular N-H···O hydrogen bonds. iucr.org

Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···π interactions), although this is generally weaker than hydrogen bonding.

Polymorphism Studies of this compound and Related Analogs

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of chemical compounds, particularly in the pharmaceutical and materials science industries. Different polymorphs of the same compound can exhibit varying physical properties, including melting point, solubility, stability, and bioavailability. Research into the polymorphic tendencies of this compound and its analogs is therefore of significant scientific interest.

Detailed polymorphism studies have been conducted on closely related acetanilide derivatives. For instance, the compound N-(4-bromophenyl)acetamide, which differs from the target molecule only by the absence of a methyl group at the 2-position of the phenyl ring, has been shown to exist in at least two polymorphic forms. nih.govresearchgate.netnih.gov

A study by Jasinski et al. (2013) identified a new monoclinic polymorph of N-(4-bromophenyl)acetamide, crystallizing in the P21/c space group. This was distinct from a previously reported orthorhombic form with the space group Pna21. nih.govresearchgate.netnih.gov The crystallographic data for these two polymorphs are summarized below, illustrating the structural differences that arise from varied crystallization conditions.

Table 1: Crystallographic Data for the Polymorphs of N-(4-Bromophenyl)acetamide

Parameter Monoclinic Polymorph (P21/c) Orthorhombic Polymorph (Pna21)
Molecular Formula C₈H₈BrNO C₈H₈BrNO
Molecular Weight 214.06 214.06
Temperature 173 K Room Temperature
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pna2₁
a (Å) 6.7250 (7) -
b (Å) 9.3876 (11) -
c (Å) 14.4434 (14) -
β (°) 117.750 (4) -
Volume (ų) 806.96 (15) -
Z 4 -

Data for the orthorhombic polymorph's unit cell parameters were not fully detailed in the comparative study. nih.govresearchgate.netnih.gov

Furthermore, extensive research on the polymorphism of 4-methyl-2-nitroacetanilide (MNA), another related analog, has revealed the existence of at least three distinct polymorphic forms: a white, amber, and yellow form. brunel.ac.uk The most stable form is the white polymorph, while the amber form is the least stable. brunel.ac.uk The study of MNA demonstrated that the yellow form can undergo a topotactic phase change to the white form, highlighting the potential for interconversion between polymorphs. brunel.ac.uk Spectroscopic techniques such as infrared (IR) and Raman spectroscopy, along with nuclear magnetic resonance (NMR), were instrumental in differentiating these polymorphs and understanding the conformational changes of the MNA molecule in different solvent environments. brunel.ac.uk

These detailed investigations into the polymorphism of analogs like N-(4-bromophenyl)acetamide and 4-methyl-2-nitroacetanilide underscore the likelihood that this compound may also exhibit polymorphic behavior. The structural and spectroscopic methodologies employed in these studies provide a clear roadmap for future research aimed at identifying and characterizing the potential polymorphs of this compound.

Iv. Computational and Theoretical Studies of N 4 Bromo 2 Methylphenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system.

For instance, studies on the parent compound, acetanilide (B955), have utilized DFT methods with basis sets like B3LYP/6-31G(d) to predict its molecular characteristics researchgate.net. Similar approaches would be necessary to analyze N-(4-Bromo-2-methylphenyl)acetamide.

This area of study focuses on determining the most stable three-dimensional arrangement of atoms in a molecule and describing the distribution of its electrons.

Molecular Geometry: Calculations would predict key bond lengths, bond angles, and dihedral angles for this compound in its ground state. These optimized geometric parameters could then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. For example, in computational studies of acetanilide, calculated bond lengths and angles showed good agreement with experimental data researchgate.net.

Electronic Structure: Analysis of the electronic structure would involve mapping the molecular electrostatic potential (MESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

Theoretical vibrational analysis is used to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending), researchers can assign the peaks observed in experimental spectra to specific functional groups. For acetanilide, scaled theoretical frequencies have been shown to agree well with experimental IR spectra, aiding in the correct assignment of vibrational modes such as C=O stretching, N-H bending, and aromatic C-H vibrations researchgate.net. A similar analysis for this compound would help to interpret its vibrational spectrum.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape, revealing the different shapes (conformers) it can adopt and the energy barriers between them. For a flexible molecule like this compound, MD simulations could identify preferred orientations of the acetamide (B32628) group relative to the substituted phenyl ring and analyze how these conformations change in different environments (e.g., in a vacuum vs. in a solvent).

Hirshfeld Surface Analysis and Crystal Packing Prediction

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps various properties onto a unique molecular surface, providing insights into how molecules pack together in the solid state.

Crystal Packing: By identifying key interactions such as hydrogen bonds and van der Waals forces, this analysis helps to understand the forces governing the supramolecular assembly of the crystal. While no such analysis is available for this compound, it is a common technique applied to other crystalline organic molecules to understand their solid-state structure.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate a molecule's structural or physicochemical properties with its biological activity (QSAR) or physical properties (QSPR).

QSAR: If a set of related acetanilide derivatives showed a particular biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, or lipophilic parameters) to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

QSPR: A QSPR model could be used to predict physical properties like boiling point, solubility, or chromatographic retention time based on molecular structure.

The development of such models requires a dataset of multiple compounds with experimentally measured activities or properties. As there is no published research program detailing such an investigation for a series including this compound, no specific QSAR or QSPR models are available.

V. Biological Activities and Medicinal Chemistry Exploration of N 4 Bromo 2 Methylphenyl Acetamide and Its Derivatives

Pharmacological Profile of N-(4-Bromo-2-methylphenyl)acetamide

This compound has been investigated for its potential therapeutic applications, particularly in the realms of pain and inflammation management. The unique arrangement of the bromo and methyl substituents on the phenyl ring, coupled with the acetamide (B32628) group, is believed to be crucial for its interaction with biological targets.

Anti-inflammatory Properties

Preliminary studies have suggested that this compound possesses anti-inflammatory properties. Research indicates that this compound and its structural analogs may exert their effects by inhibiting enzymes that are key players in inflammatory pathways. The exploration of related salicylanilide (B1680751) derivatives has shown that they can inhibit protein denaturation, a hallmark of inflammation. Furthermore, some salicylanilide derivatives have demonstrated superior efficacy in inhibiting trypsin activity compared to acetylsalicylic acid, a well-known anti-inflammatory drug. mdpi.com The anti-inflammatory potential is often attributed to the inhibition of cyclooxygenase (COX) enzymes, with a focus on developing selective COX-2 inhibitors to minimize gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Analgesic Effects

In conjunction with its anti-inflammatory potential, this compound has been studied for its analgesic effects, making it a candidate for pain management therapies. The mechanism underlying its pain-relieving properties is likely linked to its anti-inflammatory action, as inflammation is a major contributor to pain. Research on related phenoxy acetamide derivatives has shown that certain compounds within this class exhibit significant analgesic activity. researchgate.net

Investigational Biological Activities of this compound Derivatives

The core structure of this compound has been chemically modified to create a diverse library of derivatives with a broad spectrum of investigational biological activities. These modifications often involve the introduction of different functional groups or heterocyclic rings to enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Potential and Cytotoxic Effects on Cancer Cell Lines

A significant area of research has focused on the anticancer potential of derivatives of this compound. Various studies have demonstrated the cytotoxic effects of these compounds against a range of cancer cell lines.

Derivatives have shown promising results in inhibiting the growth of breast cancer cells, such as the MCF-7 cell line. Some derivatives achieved over 70% inhibition at specific concentrations in Sulforhodamine B (SRB) assays. researchgate.net The mechanism of action is often linked to the induction of apoptosis and disruption of the cell cycle. For instance, certain bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells. mdpi.com

Furthermore, research on related 1,3-thiazole derivatives has revealed potent cytotoxic activity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cell lines. ijcce.ac.ir Some of these compounds were found to be more cytotoxic against U87 cells than the standard anticancer drug doxorubicin. ijcce.ac.ir The anticancer effects of these derivatives are often associated with the activation of caspase 3, a key enzyme in the apoptotic pathway, and the generation of reactive oxygen species (ROS). ijcce.ac.ir

Table 1: Anticancer Activity of Selected this compound Derivatives

DerivativeCancer Cell LineActivityReference
This compound DerivativeMCF-7 (Breast Cancer)>70% inhibition researchgate.net
Oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562 (Leukemia)Inhibition of viability, induction of apoptosis mdpi.com
1,3-Thiazole DerivativeU87 (Glioblastoma)More cytotoxic than doxorubicin ijcce.ac.ir
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Reduced cell viability to 19.6 ± 1.5% nih.gov

Antimicrobial Properties (e.g., antibacterial, antifungal)

Derivatives of this compound have demonstrated significant antimicrobial activity against a variety of pathogens, including both bacteria and fungi. The introduction of heterocyclic moieties, such as thiazole (B1198619) and triazole rings, has been a common strategy to enhance these properties. researchgate.net

Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For example, preliminary studies indicated that structurally related compounds exhibit antimicrobial properties against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µM. The mechanism of antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

In the realm of antifungal activity, derivatives have been tested against various fungal species. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL. mdpi.com

Table 2: Antimicrobial Activity of Selected this compound Derivatives

DerivativeTarget OrganismActivity (MIC)Reference
This compound related compoundStaphylococcus aureus12.5 µM
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeFusarium oxysporum0.3 - 5.0 mg/mL mdpi.com
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Extensively Drug-Resistant S. Typhi6.25 mg/mL mdpi.com

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes is a key aspect of their biological activity. This inhibition can modulate various physiological and pathological processes.

One area of focus has been the inhibition of cholinesterases, such as acetylcholinesterase (AChE). Inhibition of AChE is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. Research has shown that N-substituted acetamides can act as inhibitors of AChE.

Another important target is alkaline phosphatase. Certain derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been identified as potent inhibitors of this enzyme. mdpi.com For example, one derivative exhibited an IC₅₀ value of 1.469 ± 0.02 µM against human alkaline phosphatase. mdpi.com

Furthermore, the inhibition of urease has been explored. semanticscholar.org Urease is an important enzyme for the survival of Helicobacter pylori, a bacterium linked to various gastric diseases. Synthetic acetamide-sulfonamide derivatives have shown effective urease inhibition. semanticscholar.org

Table 3: Enzyme Inhibition by this compound and Its Derivatives

Compound/DerivativeTarget EnzymeActivity (IC₅₀)Reference
N-substituted acetamidesAcetylcholinesterase (AChE)Inhibitory activity observed
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativeAlkaline Phosphatase1.469 ± 0.02 µM mdpi.com
Acetamide-sulfonamide derivativeUreaseEffective inhibition semanticscholar.org

Receptor Binding Assays

Currently, specific data from receptor binding assays for this compound are not extensively available in the public domain. The primary focus of existing research has been on its role as a chemical intermediate and on the broader biological effects of its derivatives, such as enzyme inhibition, rather than direct receptor interaction studies. The biological activity of this class of compounds is often attributed to their ability to interact with specific molecular targets like enzymes, and the bromine and acetamide groups are thought to be crucial for the binding affinity to these targets.

Molecular Mechanism of Action

The molecular mechanism of action for this compound and its derivatives is believed to be centered on the inhibition of specific enzymes and the modulation of key biological pathways. The structural features, including the halogenated phenyl ring and the acetamide group, are thought to play a significant role in their interactions with molecular targets.

Identification and Validation of Molecular Targets

Research into derivatives of this compound has led to the identification of several potential molecular targets. These studies often employ a combination of in vitro enzyme assays and in silico molecular docking to elucidate the interactions between the compounds and their biological targets.

One area of investigation has been the antidiabetic potential of related structures. For instance, the derivative 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) has been identified as an inhibitor of α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. nih.gov Molecular docking studies have predicted favorable binding energies for FA2 with these enzymes, and subsequent in vitro assays have confirmed its inhibitory activity. nih.gov

CompoundTarget EnzymeBinding Energy (kcal/mol)IC50 (µM)
FA2α-glucosidase-7.025.17 ± 0.28
FA2α-amylase-6.618.82 ± 0.89

In the context of antimicrobial activity, derivatives of the structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been shown to target DNA gyrase, an essential bacterial enzyme. mdpi.com Molecular docking studies have been used to predict the binding interactions of these derivatives with the DNA gyrase subunit, providing a rationale for their observed antibacterial effects against extensively drug-resistant S. Typhi. mdpi.com Furthermore, these derivatives have also been identified as inhibitors of alkaline phosphatase. mdpi.com

Elucidation of Signaling Pathways Involved

The precise signaling pathways modulated by this compound and its derivatives are still under investigation and appear to be dependent on the specific biological context and the nature of the chemical modifications. For derivatives exhibiting anticancer properties, it is suggested that their mechanism may involve the induction of apoptosis and the disruption of the cell cycle progression in cancer cell lines such as MCF7.

In the case of the antidiabetic derivative FA2, its inhibitory action on α-glucosidase and α-amylase directly impacts carbohydrate metabolism. nih.gov Further in vivo studies with this compound in alloxan-induced diabetic mice showed a significant increase in serum insulin (B600854) levels compared to the control group, suggesting a potential role in modulating insulin-related signaling pathways. nih.gov

Cellular Uptake and Intracellular Distribution Studies

Detailed studies on the cellular uptake and intracellular distribution of this compound are limited. The physicochemical properties of the compound, such as its moderate lipophilicity, suggest that it may be able to cross cell membranes. However, specific experimental data on its transport mechanisms and subcellular localization are not well-documented in the available literature. For its derivatives, the cellular activity observed in anticancer and antimicrobial assays implies that these compounds can indeed access their intracellular targets. mdpi.com

Vii. Applications of N 4 Bromo 2 Methylphenyl Acetamide Beyond Medicinal Chemistry

Utility as an Organic Synthesis Intermediate

N-(4-Bromo-2-methylphenyl)acetamide is a key intermediate in organic synthesis, primarily because it can be readily converted into other valuable chemical synthons. guidechem.comgoogle.com The acetamide (B32628) group serves as a protecting group for the aniline (B41778) functionality, which can be deprotected under hydrolytic conditions to yield 4-bromo-2-methylaniline (B145978). guidechem.comgoogle.com This subsequent compound is a crucial starting material for the synthesis of more complex molecules. echemi.com

A typical transformation involves the hydrolysis of this compound to produce 4-bromo-2-methylaniline, which is itself an important intermediate. google.com

Interactive Data Table: Hydrolysis of this compound

Reactant Reagents Product Application of Product Reference
This compound Concentrated Hydrochloric Acid, Dioxane 4-Bromo-2-methylaniline Intermediate for pharmaceuticals, agrochemicals, and complex molecules google.com

The utility of this compound as a precursor in the pharmaceutical industry is primarily realized through its conversion to 4-bromo-2-methylaniline. google.com This aniline derivative is a building block for various pharmacologically active molecules. For instance, 4-bromo-2-methylaniline can be acylated with chloroacetyl chloride to form an intermediate, which is then reacted with a substituted triazole to produce complex triazole-thioacetamide derivatives. These derivatives have shown potential antimicrobial and anticancer properties, including activity against estrogen receptor-positive breast cancer cells (MCF7).

The synthesis pathway underscores the importance of this compound as a starting point for molecules with therapeutic potential.

The development of new agrochemicals, such as herbicides and pesticides, often relies on the availability of versatile chemical intermediates. echemi.com The structure of this compound, and more directly its de-acetylated form, 4-bromo-2-methylaniline, serves as a valuable scaffold in this sector. echemi.com While specific, commercially available agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the chemical class of substituted anilines is fundamental to agrochemical research. Patents in the field list numerous complex heterocyclic compounds, such as pyrazole-carboxamides, as active pesticidal ingredients. google.com The synthesis of such complex structures often involves coupling reactions where a substituted aniline, like 4-bromo-2-methylaniline, is a key component.

The structural features of this compound make it an excellent starting point for the synthesis of more elaborate organic molecules. A primary example is its use in the production of 4-bromo-2-methylaniline, a process that is simple, environmentally friendly, and results in a high-purity product. google.com

This resulting aniline is then used in further, more complex reactions. For example, it can be reacted with substituted thiophene-2-carbaldehydes to form Schiff bases, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. researchgate.net These imine derivatives can then undergo further modifications, like Suzuki cross-coupling reactions, to introduce a variety of aryl groups, leading to a diverse library of complex molecules with potential applications in material science. researchgate.net

Interactive Data Table: Synthesis of a Complex Imine Derivative

Reactant Reagents Product Field of Application Reference
4-Bromo-2-methylaniline 3-Bromothiophene-2-carbaldehyde, Ethanol, Acetic Acid (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Material Science (Non-Linear Optics) researchgate.net

Potential in Material Science

The exploration of novel organic materials with specific electronic and optical properties is a burgeoning field of research. The aromatic and functionalized nature of this compound suggests its potential as a building block for such materials.

While direct research on the incorporation of this compound into polymers and coatings is not widely documented, its chemical nature suggests potential applications. Aromatic amides can, in some cases, be precursors to high-performance polymers, imparting thermal stability and specific mechanical properties. The bromine atom could also be a site for further polymerization reactions or for imparting flame-retardant properties to a material. However, this remains a speculative area requiring further research.

There is more concrete evidence for the application of derivatives of this compound in the field of optical materials. As mentioned, 4-bromo-2-methylaniline (derived from the title compound) is a precursor to a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. researchgate.net These molecules have been synthesized and investigated for their non-linear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in optoelectronics, including signal processing. The study of these Schiff bases, derived from the aniline of this compound, highlights a clear pathway from this simple intermediate to advanced functional materials.

Viii. Analytical Methodologies for N 4 Bromo 2 Methylphenyl Acetamide and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methodologies for N-(4-Bromo-2-methylphenyl)acetamide, enabling the separation of the analyte from complex matrices, including reaction mixtures and biological fluids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of this compound and its derivatives due to its versatility and efficiency in separating compounds of moderate polarity.

Method development for a compound like this compound typically involves a systematic optimization of chromatographic conditions to achieve a desired separation. This includes the selection of an appropriate stationary phase, mobile phase composition, and detector wavelength. For instance, a method for the isomeric compound N-(2-Bromo-4-methylphenyl)acetamide utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, along with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such a method can be adapted and optimized for this compound.

Validation of the developed HPLC method is a critical step to ensure its reliability and reproducibility for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the assessment of parameters such as linearity, sensitivity, precision, accuracy, and stability.

Table 1: Illustrative HPLC Method Parameters and Validation Summary for this compound Analysis

ParameterTypical Conditions / Acceptance Criteria
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C
Validation Parameters
Linearity (R²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)Intra-day: ≤ 2%, Inter-day: ≤ 3%
Accuracy (% Recovery)98 - 102%
SpecificityNo interference from blank and placebo
RobustnessInsensitive to minor changes in method parameters

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. This method is well-suited for the analysis of volatile and thermally stable compounds. The PubChem database records GC-MS data for this compound, indicating its applicability. nih.gov

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides information on its mass-to-charge ratio, aiding in its identification. For less volatile derivatives or to improve chromatographic peak shape, derivatization techniques may be employed.

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is paramount, especially in pharmaceutical applications. Both HPLC and GC-MS are instrumental in assessing purity and identifying potential impurities. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.

Impurity profiling involves the identification and quantification of each impurity present in the compound. HPLC methods, with their high resolving power, are particularly effective for separating structurally similar impurities from the main compound. For instance, an HPLC method can resolve brominated byproducts that may arise during synthesis. The use of a photodiode array (PDA) detector can further aid in the initial characterization of impurities by providing their UV spectra. For definitive identification, fractions corresponding to impurity peaks can be collected and subjected to further analysis by mass spectrometry or NMR.

Bioanalytical Methods for Detection and Quantification in Biological Matrices

The detection and quantification of this compound and its metabolites in biological matrices such as plasma and urine are fundamental to understanding its pharmacokinetic and metabolic profile. nih.govnih.govau.dk Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and specificity. bioanalysis-zone.commdpi.comwaters.comfrontiersin.orgresearchgate.netnih.gov

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used. For instance, a simple protein precipitation with acetonitrile is often employed for plasma samples. frontiersin.org

Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) is often preferred for its speed and resolution, allowing for rapid analysis times. nih.govnih.govau.dkmdpi.comwaters.comfrontiersin.org A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a common choice.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Validation of the bioanalytical method is performed in accordance with regulatory guidelines (e.g., FDA or EMA) and includes assessment of selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Table 2: Illustrative Parameters for a Bioanalytical LC-MS/MS Method for this compound in Human Plasma

ParameterTypical Value / Acceptance Criteria
Sample Preparation Protein precipitation with acetonitrile
LC System UPLC
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (Gradient)
MS System Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally
MRM Transition (Internal Std) To be determined experimentally
Linearity Range e.g., 0.5 - 500 ng/mL
LLOQ ~0.5 ng/mL
Intra- and Inter-assay Precision (%RSD) < 15% (< 20% at LLOQ)
Intra- and Inter-assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible

Ix. Future Research Directions and Perspectives for N 4 Bromo 2 Methylphenyl Acetamide Research

Emerging Synthetic Strategies and Green Chemistry Approaches

The synthesis of N-aryl amides, the chemical class to which N-(4-Bromo-2-methylphenyl)acetamide belongs, is one of the most frequently performed reactions in organic chemistry. ucl.ac.uk However, traditional methods often rely on stoichiometric coupling reagents that result in poor atom economy and significant chemical waste. bohrium.com The future of synthesis for this compound and its derivatives lies in the adoption of more efficient and environmentally benign catalytic strategies.

Emerging catalytic methods are moving away from wasteful stoichiometric activators towards more sustainable alternatives. Key areas for future exploration include:

Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. Boronic acid catalysts have shown promise in this area, offering advantages such as low toxicity and air stability. researchgate.net Further research could focus on developing novel boron-based or metal-based (e.g., zirconium) catalysts that operate under milder conditions and with broader substrate tolerance, applicable to the synthesis of this compound. ucl.ac.ukresearchgate.net

Carbonylative Amidation: Given that this compound is an aryl halide derivative, carbonylative amidation presents a powerful future strategy. This method involves the palladium- or copper-catalyzed coupling of an aryl halide with an amine and carbon monoxide to form the amide bond. ucl.ac.ukrsc.orgacs.orgnih.gov This avoids the pre-activation of a carboxylic acid, offering a more direct route to the target molecule and its analogs.

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field in green chemistry. rsc.org Hydrolases can be used in reverse in low-water systems, and ATP-dependent amide bond synthetases offer high selectivity under aqueous conditions. rsc.orgrsc.org Future research could identify or engineer enzymes capable of efficiently synthesizing this compound, drastically reducing the environmental impact of its production.

C-H Activation/Amidation: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Future strategies could envision the direct amidation of a C-H bond on the 2-methylbromobenzene scaffold, bypassing the need for a pre-functionalized aniline (B41778) precursor and representing a highly atom-economical approach.

The table below contrasts traditional synthesis with these emerging green strategies.

FeatureTraditional Amidation (e.g., Acyl Chloride)Emerging Catalytic & Green Strategies
Reagents Stoichiometric coupling agents (e.g., HATU, T3P), thionyl chloride. ucl.ac.ukCatalytic amounts of transition metals (Pd, Cu, Zr) or organocatalysts (boronic acids), enzymes. researchgate.netrsc.orgnih.gov
Byproducts Large quantities of salt waste, spent coupling reagents. sciforum.netPrimarily water (for direct amidation) or minimal catalyst-related waste. bohrium.com
Atom Economy Low. bohrium.comHigh. bohrium.com
Solvents Often uses hazardous solvents like DMF, NMP, or chlorinated solvents. ucl.ac.ukShift towards greener solvents (e.g., water, bio-based solvents) or solvent-free conditions. ucl.ac.uk
Reaction Steps Often requires pre-activation of the carboxylic acid.Can enable direct coupling of readily available starting materials. acs.org

Adopting these modern methods will not only improve the sustainability of producing this compound but also facilitate the synthesis of a wider array of derivatives for further research.

Advanced Pharmacological Investigations and Clinical Translation Potential

Acetanilide (B955) derivatives have a long history in pharmacology, with many compounds exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net Future research on this compound will likely pivot towards more sophisticated pharmacological profiling and a deeper understanding of its mechanism of action to unlock its therapeutic potential.

Key future research directions include:

Mechanism-of-Action Studies: Moving beyond phenotypic screening, advanced techniques like chemoproteomics can identify specific molecular targets. For instance, studies on acetanilide herbicides have used activity-based protein profiling (ABPP) to reveal that they directly react with catalytic cysteines in thiolase enzymes, thereby inhibiting fatty acid oxidation. nih.gov Similar unbiased approaches could uncover the direct protein interaction partners of this compound and its derivatives, elucidating their precise biological functions.

Targeted Drug Design: The presence of a bromine atom is a significant feature. It can participate in "halogen bonding," a non-covalent interaction that can enhance binding affinity and selectivity for a protein target. nih.gov Future drug design efforts could computationally model and then synthetically exploit halogen bonding to design highly potent and selective inhibitors for specific enzymes or receptors.

Metabolic Stability and Pharmacokinetics: A major hurdle in translating a compound from a "hit" to a "drug" is its metabolic stability. nih.gov The halogen atom in this compound can influence its metabolic fate. nih.gov Future studies must involve thorough in vitro (e.g., microsomal stability assays) and in vivo pharmacokinetic profiling. nih.govbohrium.com Strategies to enhance stability, such as blocking metabolically vulnerable sites or introducing deuterium, could be crucial for developing viable drug candidates. nih.gov The development of N-aryl acetamide (B32628) antimalarials, for example, has involved careful optimization of metabolic stability to ensure suitability for in vivo efficacy models. acs.org

The table below summarizes potential pharmacological avenues for acetanilide-type scaffolds.

Therapeutic AreaPotential Molecular Target(s)Research Focus
Oncology Protein kinases, Histone deacetylases (HDACs), Thiolase enzymes. nih.govDesign of selective inhibitors, exploiting halogen bonding for enhanced affinity.
Infectious Diseases Bacterial or parasitic enzymes (e.g., P. falciparum proteins). acs.orgnih.govDevelopment of novel anti-infectives to combat drug resistance.
Inflammation/Pain Cyclooxygenase (COX) enzymes, other inflammatory pathway proteins. orientjchem.orgDiscovery of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
Neurodegenerative Disease Sigma receptors, Cholinesterases. nih.govModulation of CNS targets for therapeutic benefit.

The path to clinical translation is challenging, but a systematic approach combining modern pharmacology with medicinal chemistry offers a clear roadmap for exploring the full therapeutic potential of this compound derivatives.

Exploration of Novel Applications in Interdisciplinary Fields

While medicinal chemistry is a primary focus, the structural features of this compound make it an attractive building block for materials science and other interdisciplinary fields. The aromatic rings provide rigidity and potential for π-π stacking, while the amide group offers hydrogen bonding capabilities, and the bromine atom serves as a versatile synthetic handle for further functionalization.

Future research could explore the following areas:

Functional Polymers: Acetanilide and amide functionalities are integral to many high-performance polymers like polyamides. umass.edu this compound could be polymerized or incorporated as a functional monomer to create novel materials. The bromine atom could be used for post-polymerization modification, allowing the tuning of material properties such as solubility, thermal stability, or conductivity.

Organic Electronics: The conjugated π-system of the aryl rings suggests potential applications in organic electronics. Derivatives could be designed and synthesized to act as semiconductors in Organic Field-Effect Transistors (OFETs), emitters in Organic Light-Emitting Diodes (OLEDs), or as components in organic photovoltaic cells.

Supramolecular Chemistry and Crystal Engineering: The combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a potential halogen bond donor (C-Br) makes this scaffold ideal for designing complex, self-assembling supramolecular structures. Research in crystal engineering could focus on creating novel crystalline materials with tailored architectures and properties, such as porosity or non-linear optical activity. cam.ac.uk

Agrochemicals: Acetanilide herbicides have been in use for decades. wikipedia.org The this compound scaffold could be explored for the development of new agrochemicals, such as herbicides, fungicides, or pesticides, with potentially new modes of action or improved environmental profiles.

Potential ApplicationKey Structural Feature(s)Research Objective
Functional Polyamides Amide linkage, Aryl groupsCreate thermoplastics with enhanced thermal stability or specific interfacial properties. umass.edu
Organic Semiconductors Conjugated π-system of the aromatic ringsDevelop materials for use in transistors and other electronic devices.
Liquid Crystals Rigid core structure, potential for modificationDesign and synthesize molecules that exhibit liquid crystalline phases for display technologies.
Halogen-Bonded Materials Bromine atom as a halogen bond donorEngineer self-assembling materials with predictable structures and functions. cam.ac.uk
Agrochemicals Acetanilide core structureDiscover new active ingredients for crop protection with high efficacy and safety. wikipedia.org

The versatility of the this compound structure provides a rich platform for innovation beyond its immediate use as a chemical intermediate, opening doors to new materials and technologies.

Addressing Research Challenges and Identifying New Opportunities

The future progress of research on this compound will depend on successfully navigating existing challenges and capitalizing on new scientific opportunities. A proactive approach to identifying and solving these issues will accelerate discovery.

Research Challenges:

Toxicity and Off-Target Effects: The history of acetanilide itself, which was withdrawn due to toxicity, serves as a cautionary tale. wikipedia.org A primary challenge is to design derivatives with high selectivity for their intended biological target to minimize off-target effects and potential toxicity.

Metabolic Instability and Biodegradability: While halogenation can improve the metabolic stability of a drug, it can also render the molecule more persistent in the environment, posing an ecological challenge. nih.govmdpi.com Balancing therapeutic efficacy with biodegradability is a significant hurdle.

Synthetic Scalability: Many novel catalytic methods developed in academic labs are not yet widely adopted in industrial-scale synthesis due to factors like catalyst cost, sensitivity, or the need for specialized equipment. ucl.ac.uk Bridging this gap is essential for the practical application of greener synthetic routes.

Structural Complexity: While the scaffold is versatile, creating complex, highly functionalized derivatives for specific applications can be synthetically demanding, requiring multi-step, low-yielding reaction sequences.

New Opportunities:

Computational Chemistry and AI: In silico tools for ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) prediction and drug-likeness assessment can help prioritize the synthesis of compounds with a higher probability of success, saving time and resources. nih.gov Machine learning models are also being used to predict interaction energies in crystal engineering, which can guide the design of new materials. cam.ac.uk

Regiodivergent Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer the opportunity to selectively functionalize different positions on the aromatic rings. This allows for the rapid generation of diverse molecular libraries from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies. acs.org

Drug-Drug Conjugation: The ability to precisely modify drug molecules opens up opportunities for creating conjugates. For example, the alkyne group, which can be introduced via C-H alkynylation, can serve as a handle to link an acetanilide-based molecule to another drug, potentially leading to combination therapies with synergistic effects. acs.org

Targeted Protein Degradation: A new therapeutic modality involves designing molecules (PROTACs) that hijack the cell's machinery to degrade specific disease-causing proteins. The this compound scaffold could potentially be developed into a ligand for a protein of interest or a linker component in a novel degrader molecule.

The following table outlines the interplay between challenges and opportunities.

Research ChallengeCorresponding Opportunity
Potential for toxicity and off-target effects. wikipedia.orgUtilize computational ADMET prediction and mechanism-of-action studies (e.g., chemoproteomics) to design safer, more selective compounds. nih.govnih.gov
Balancing metabolic stability with environmental biodegradability. mdpi.comEmploy intelligent drug design, potentially using bioisosteric replacements for halogen atoms where appropriate, to optimize both pharmacokinetic and environmental profiles.
Low industrial uptake of novel green synthetic methods. ucl.ac.ukDevelop more robust, scalable, and cost-effective catalytic systems; foster collaboration between academia and industry to translate innovations.
Synthetic difficulty in creating diverse analogs.Leverage modern synthetic methods like regioselective C-H functionalization to efficiently build molecular complexity and explore chemical space. acs.org

By embracing these opportunities, the scientific community can overcome the inherent challenges and ensure that research into this compound and its derivatives continues to yield exciting and impactful discoveries.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing N-(4-Bromo-2-methylphenyl)acetamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the acetamide backbone and substituent positions. Compare chemical shifts with structurally similar compounds (e.g., N-(4-Bromophenyl)acetamide, δ 2.1 ppm for the acetyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy. For example, the molecular ion peak [M+H]+^+ should align with the theoretical mass (C9 _9H10 _{10}BrNO: ~228.0 g/mol).
  • HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>98%) and identify impurities (e.g., brominated by-products) .

Q. How can synthetic routes for this compound be optimized for yield and reproducibility?

  • Methodology :

  • Stepwise Bromination and Acetylation : Start with 2-methylaniline, brominate at the 4-position using NBS (N-bromosuccinimide) in DMF, followed by acetylation with acetic anhydride. Monitor reaction progress via TLC .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
  • Purification : Recrystallize the final product from ethanol/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

  • Methodology :

  • Refinement Strategies : Use SHELXL for high-resolution refinement. Adjust thermal parameters (Ueq _{eq}) for the bromine atom, which often exhibits anisotropic displacement due to its heavy atom nature .
  • Validation Tools : Cross-validate with PLATON to check for missed symmetry or twinning. Compare bond lengths and angles with analogous structures (e.g., N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide, C–Br bond: ~1.89 Å) .
  • Data Contradiction Analysis : If R-factors exceed 0.05, re-examine data collection parameters (e.g., crystal decay or absorption corrections using SADABS) .

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The bromine atom’s electrophilicity can be quantified using partial charge analysis (−0.45 e) .
  • Transition State Modeling : Use Gaussian 09 to simulate SN2 pathways, focusing on steric effects from the 2-methyl group. Compare activation energies with experimental kinetic data .
  • Solvent Effects : Apply the SMD continuum model to account for solvation in polar aprotic solvents (e.g., DMSO) .

Q. How can researchers address conflicting NMR data between experimental and computational predictions for this compound derivatives?

  • Methodology :

  • Dynamic Effects : Use 1H^1H-1H^1H COSY and NOESY to identify conformational flexibility that may cause shifts (e.g., rotational barriers in the acetamide group) .
  • Paramagnetic Relaxation : Check for paramagnetic impurities (e.g., trace metals) that broaden peaks.
  • Benchmarking : Compare computed chemical shifts (via GIAO method) with experimental data for structurally validated analogs (e.g., N-(4-Amino-3,5-dichlorophenyl)acetamide, Δδ < 0.1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.